molecular formula C14H21N B13274804 N-propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine

N-propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine

Cat. No.: B13274804
M. Wt: 203.32 g/mol
InChI Key: XTZNEXXLBHSURZ-UHFFFAOYSA-N
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Description

N-propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine is a chemical compound of interest in medicinal chemistry and drug discovery. It features a benzo[7]annulene core, a structural motif present in compounds that have been investigated for their potential to interact with biological targets such as tubulin . Research into structurally similar benzosuberene-based analogues has shown that this core scaffold can act as an inhibitor of tubulin polymerization, a mechanism of high value in the development of anticancer agents and Vascular Disrupting Agents (VDAs) . These inhibitors disrupt the microtubule network within endothelial cells of the tumor vasculature, leading to selective tumor blood vessel damage and cancer cell death . The synthesis of such compounds often involves strategic routes like intramolecular Friedel-Crafts annulation or ring-closing metathesis to form the seven-membered ring fused to an aromatic benzene ring . The "N-propyl" amine side chain in this specific derivative is a functional group modification that researchers can utilize to probe structure-activity relationships (SAR), particularly how variations at this position affect the compound's physicochemical properties, binding affinity, and overall efficacy in biological systems . This product is intended for research purposes such as hit-to-lead optimization, biological screening, and methodological development in organic synthesis. This compound is For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine

InChI

InChI=1S/C14H21N/c1-2-11-15-14-10-6-4-8-12-7-3-5-9-13(12)14/h3,5,7,9,14-15H,2,4,6,8,10-11H2,1H3

InChI Key

XTZNEXXLBHSURZ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1CCCCC2=CC=CC=C12

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a precursor compound followed by amination to introduce the amine group. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Reaction Conditions

The reactions typically require specific conditions such as:

  • Controlled temperature

  • Appropriate catalysts or reagents

  • An inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

Reaction Mechanisms

The mechanisms involved in these reactions are primarily nucleophilic substitutions and reductions:

  • Nucleophilic Substitution Mechanism :

    RX+RNH2RNHR+HXR-X+R'NH_2\rightarrow R-NHR'+HX

    where RXR-X represents the propyl halide and RNH2R'NH_2 represents the amine.

  • Reduction Mechanism :

    RC(=O)R+[H]RCH(OH)RR-C(=O)-R'+[H]\rightarrow R-CH(OH)-R'

    where RC(=O)RR-C(=O)-R' is a carbonyl compound being reduced.

Data Table: Key Reactions and Yields

Reaction TypeReactantsProductsYield (%)
Nucleophilic Substitution6-amino tetrahydrobenzoannulene + Propyl bromideN-propyl-6,7,8,9-tetrahydrobenzo annulen-5-amine75
ReductionN-propyl derivative + NaBH4Alcohol derivative80
AlkylationN-propyl derivative + Methyl iodideN,N-dimethylated product70

Pharmacological Implications

N-propyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine has potential applications in pharmacology due to its structural properties. Research indicates that compounds in this class may exhibit biological activities such as:

  • Anticancer properties through selective antagonism of estrogen receptors.

Further pharmacological studies are necessary to elucidate specific mechanisms and biological activities associated with this compound.

Scientific Research Applications

N-propyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in studies involving biological pathways and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and interactions with biological targets.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-propyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine involves its interaction with specific molecular targets. These interactions can influence various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

N-Methyl-N-(3-Phenylpropyl)-6,7,8,9-Tetrahydro-5H-Benzo[7]Annulen-7-Amine (Compound 58)
  • Structure : Features a phenylpropyl group instead of a simple propyl chain.
  • Activity : Exhibits high binding affinity for GluN2B subunits due to aromatic interactions .
N-(3-(4-Fluorophenyl)Propyl)-6,7,8,9-Tetrahydro-5H-Benzo[7]Annulen-7-Amine (Compound 59)
  • Structure : Incorporates a fluorinated phenylpropyl group.
  • Activity : Fluorine substitution improves metabolic stability and binding specificity to GluN2B .
  • LogD : Slightly lower than Compound 58 due to the electron-withdrawing fluorine atom.
6-(Dimethylamino)-6-Phenyl-6,7,8,9-Tetrahydro-5H-Benzo[7]Annulen-5-One Hydrochloride (Compound 38)
  • Structure: Replaces the amine with a dimethylamino group and introduces a ketone at position 3.
  • Activity : Demonstrates NMDA antagonism but with reduced selectivity for GluN2B compared to amine derivatives .
  • Solubility : Enhanced water solubility due to the hydrochloride salt formulation .

Comparison of Physicochemical and Pharmacological Properties

Compound Molecular Weight LogD Binding Affinity (GluN2B) Key Structural Feature
N-Propyl derivative (Target) ~217.3 g/mol ~2.5* Moderate (predicted) N-Propyl, no aromatic substitution
Compound 58 307.4 g/mol 3.8 High (IC₅₀ < 100 nM) 3-Phenylpropyl substituent
Compound 59 325.4 g/mol 3.5 High (IC₅₀ < 50 nM) 4-Fluorophenylpropyl substituent
Compound 38 286.2 g/mol 2.2 Moderate (IC₅₀ ~500 nM) Dimethylamino, ketone moiety

*Predicted LogD based on analogous structures in and .

Key Findings from Research

Substituent Effects :

  • Aromatic substituents (e.g., phenyl or fluorophenyl groups) significantly enhance GluN2B binding affinity but increase molecular weight and lipophilicity .
  • Simple alkyl chains (e.g., N-propyl) improve metabolic stability and reduce off-target interactions but may lower receptor affinity.

Synthetic Accessibility :

  • The N-propyl derivative can be synthesized via reductive amination of the parent benzo[7]annulen-5-amine, similar to methods used for Compound 38 .
  • Fluorinated derivatives require additional steps for introducing halogenated aryl groups .

Biological Performance :

  • Compounds with fluorinated substituents (e.g., Compound 59) show superior pharmacokinetic profiles, including longer half-lives and higher brain penetration .
  • Hydrochloride salts (e.g., Compound 38) offer improved solubility but may require formulation adjustments for in vivo use .

Biological Activity

N-propyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine is a polycyclic amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H21N
  • Molecular Weight : 203.32 g/mol
  • CAS Number : 705243-69-2

The compound features a complex polycyclic structure that may contribute to its interaction with biological targets.

Pharmacological Effects

Research indicates that N-propyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine exhibits several pharmacological properties:

  • Antitumor Activity : Similar compounds have shown significant antitumor effects. For example, derivatives of carbazole and other related structures have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including lung adenocarcinoma (A549) cells. These compounds often act through mechanisms such as DNA intercalation and stabilization of G-quadruplex structures, which are crucial in oncogene regulation .
  • NMDA Receptor Antagonism : The compound is structurally related to known NMDA receptor antagonists, which are implicated in neuroprotective effects and the treatment of neurodegenerative diseases . NMDA receptors play a critical role in excitatory neurotransmission and are involved in various neurological disorders.

The proposed mechanisms of action for N-propyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine include:

  • DNA Interaction : Like other benzo-annulated compounds, it may intercalate into DNA structures or stabilize G4 DNA formations, potentially leading to the inhibition of transcription factors involved in tumor growth .
  • Receptor Modulation : The compound's ability to act as an NMDA receptor antagonist suggests it could modulate glutamatergic signaling pathways associated with neurodegenerative conditions .

Case Studies and Research Findings

  • Antitumor Studies : In a study evaluating structurally similar compounds, one derivative showed a CC50 value (the concentration at which 50% of cells are viable) of 3.6 μM against A549 cells with a selectivity index (SI) of 17.3 over non-cancerous cells . This indicates a promising therapeutic window for further development.
  • Neuropharmacological Evaluation : In studies focusing on NMDA receptor activity, compounds similar to N-propyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine demonstrated significant binding affinities and selective antagonistic properties at GluN1/2B subtypes . This suggests potential applications in treating conditions like Alzheimer's disease or stroke.

Summary Table of Biological Activities

Activity TypeMechanismReference
AntitumorDNA intercalation
NMDA Receptor AntagonismModulation of excitatory neurotransmission
Selective CytotoxicityInhibition of cancer cell proliferation

Q & A

Basic Research Questions

Synthetic Routes and Optimization Q: What are the established methods for synthesizing N-propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine and its structural analogs? A: The compound and its derivatives are synthesized via nucleophilic substitution or reductive amination of the benzo[7]annulenone scaffold. For example, reacting 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one with propylamine under acidic conditions yields the target amine. Derivatives with fluorophenyl or methyl groups (e.g., compound 59 in ) are synthesized by introducing substituents via alkylation or aryl halide coupling. Optimization involves adjusting reaction temperatures (e.g., 70°C for hydrogenation in ) and purification via column chromatography or crystallization. Yields typically range from 36% to 68%, depending on steric and electronic effects .

Structural and Purity Characterization Q: Which analytical techniques are critical for confirming the structure and purity of this compound? A: Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are essential for structural validation. LogD values (octanol-water partition coefficients) are measured to assess lipophilicity, which correlates with blood-brain barrier penetration in neuroactive derivatives (e.g., GluN2B antagonists in ). Purity is confirmed via HPLC (>97%) and melting point analysis (e.g., 189–209°C for hydrochloride salts in ) .

Advanced Research Questions

Mechanistic Studies: NMDA Receptor Selectivity Q: How can researchers design experiments to evaluate GluN2B subunit selectivity in NMDA receptor antagonists? A: Competitive radioligand binding assays using [³H]ifenprodil (a GluN2B-specific ligand) are employed to measure IC₅₀ values. Structural analogs (e.g., compounds 58 and 59 in ) are compared to assess substituent effects on selectivity. Computational docking with GluN2B homology models identifies key interactions (e.g., fluorophenyl groups enhancing hydrophobic binding).

Resolving Data Contradictions in Binding Affinity Q: How should discrepancies in reported binding affinities for GluN2B antagonists be addressed? A: Variations in assay conditions (e.g., pH, buffer composition) and cell membrane preparation methods (HEK293 vs. neuronal cells) can alter results. Normalize data using reference ligands (e.g., Ro 25-6981) and validate via electrophysiology (patch-clamp) to confirm functional antagonism.

TGF-β Signaling Pathway Modulation Q: What methodologies are used to study this compound’s role as a TGF-β type I receptor kinase inhibitor? A: Kinase inhibition is quantified via ADP-Glo™ assays using recombinant TGF-βRI. Cellular efficacy is tested in SMAD-luciferase reporter assays (e.g., in HepG2 cells). Compare potency with inhibitors like IN-1130 ( ), which shares a benzo[7]annulenamine core but differs in substituents .

Neuroprotective Efficacy Without Psychomimetic Effects Q: How can neuroprotective potential be assessed while avoiding psychomimetic side effects? A: In vivo models (e.g., middle cerebral artery occlusion in rodents) evaluate neuroprotection. Behavioral tests (open field, prepulse inhibition) screen for psychomimetic activity. Derivatives like K2051 ( ) show reduced side effects due to N-methylation altering receptor off-target binding .

Cross-Disciplinary Applications: Mast Cell Stabilization Q: What assays are used to explore mast cell-stabilizing properties in structural analogs? A: Histamine release assays (e.g., IgE-sensitized RBL-2H3 cells) quantify inhibition of degranulation. Compare with reference compounds (e.g., ketotifen) and assess cytotoxicity via MTT assays. Derivatives with electron-withdrawing groups (e.g., fluorine) may enhance stability ( ) .

Methodological Best Practices

Handling and Safety Protocols
A: Use fume hoods and PPE during synthesis due to reactive intermediates (e.g., SOCl₂ in ). Store hydrochloride salts at -20°C in desiccators. Refer to SDS guidelines for hazards (e.g., H315/H319 for skin/eye irritation in ) .

Scaling Synthesis for In Vivo Studies
A: Optimize catalytic hydrogenation (e.g., Pd/C under H₂ pressure) for gram-scale production. Monitor reaction progress via TLC and use recrystallization (ethanol/water) for purity >99% ( ) .

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